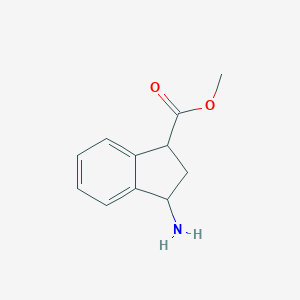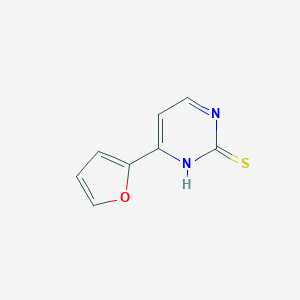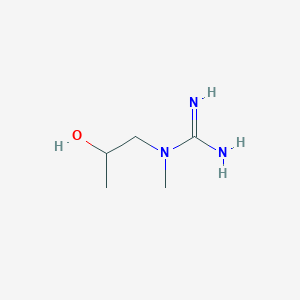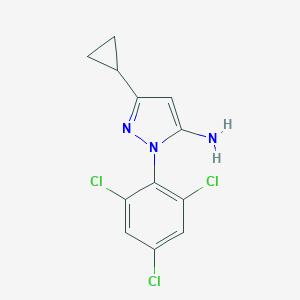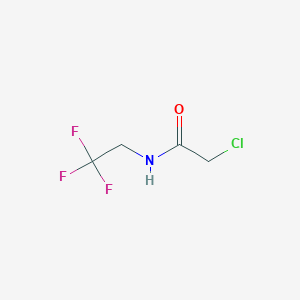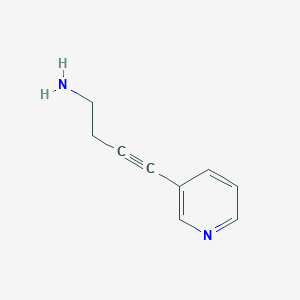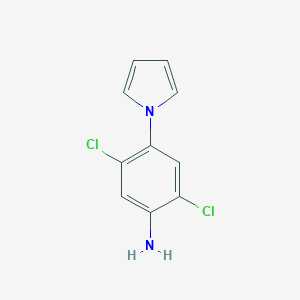
2,5-Dichloro-4-(1H-Pyrrol-1-Yl)Aniline
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds typically involves the chlorination of aniline derivatives and subsequent interaction with pyrrole units. Although direct synthesis specific to 2,5-Dichloro-4-(1H-Pyrrol-1-Yl)Aniline is not detailed, similar compounds have been synthesized through various organic synthesis techniques, including condensation reactions and the use of catalysts to facilitate the formation of the desired aniline and pyrrole linkage (Akkurt, M., Mohamed, S., Elremaily, M. A. A., Santoyo-González, F., & Albayati, M. R., 2013).
Molecular Structure Analysis
The molecular structure of compounds similar to 2,5-Dichloro-4-(1H-Pyrrol-1-Yl)Aniline shows a planar backbone characteristic of iminopyrrole structures. This planarity is crucial for the compound's interaction with light and potential electronic applications. Dihedral angles between the pyrrole and benzene rings indicate the degree of planarity and conjugation within the molecule, affecting its electronic properties (B. Su, Wang, J.-X., Liu, X.-Y., & Li, Q.-D., 2013).
Chemical Reactions and Properties
Chemical reactions involving pyrrole anilines often lead to the formation of dimers and polymers through intermolecular interactions such as hydrogen bonding and π-π stacking. These interactions play a significant role in the self-assembly and supramolecular chemistry of these compounds, potentially leading to materials with novel properties (Gale, P. A., Navakhun, K., Camiolo, S., Light, M., & Hursthouse, M., 2002).
Physical Properties Analysis
The physical properties of such compounds are influenced by their molecular structure, including solubility, melting points, and crystal structure. These properties are crucial for the application of these compounds in materials science, particularly in creating molecular electronics and photovoltaic devices. The coplanarity and conjugation within the molecule can affect its optical properties, which are relevant for applications in dye-sensitized solar cells and light-emitting diodes (Krishnan, S., Kaliyaperumal, T., Marimuthu, R., & Velusamy, S., 2021).
Chemical Properties Analysis
Chemical properties such as reactivity with various reagents, stability under different conditions, and the ability to undergo specific reactions like electrophilic substitution are critical for understanding the compound's behavior in chemical syntheses and its potential use as a building block in organic synthesis. The presence of chloro and pyrrol groups in the molecule can significantly affect its reactivity patterns, making it a versatile compound for synthetic chemistry (Petrova, O., Sagitova, E., Ushakov, I., Sobenina, L., Mikhaleva, A., & Trofimov, B., 2015).
Aplicaciones Científicas De Investigación
Structural Analysis and Molecular Design
Studies on related chloro-N-[1-(1H-pyrrol-2-yl)ethylidene]anilines demonstrate the importance of chlorine substitution on the pyrrole and aniline frameworks. These compounds exhibit distinct planar backbones and are notable for their structural features, such as the dihedral angles between the pyrrole and benzene rings, which influence their chemical reactivity and physical properties (Su et al., 2013). Such characteristics are essential for designing molecules with specific functions, suggesting potential applications in materials science and molecular engineering.
Luminescent Materials and Electroluminescence
Research on tetradentate bis-cyclometalated platinum complexes incorporating pyrrole and aniline derivatives reveals significant potential for applications in electroluminescence and light-emitting devices. These complexes exhibit high quantum yields and cover a broad emission spectrum, making them suitable for use in organic light-emitting diodes (OLEDs). The study highlights the role of the structural arrangement and electronic properties of pyrrole-aniline frameworks in achieving desirable photophysical characteristics (Vezzu et al., 2010).
Synthesis of Novel Compounds
The reactivity of pyrrole derivatives with aniline has been explored to synthesize novel organic compounds, such as iminopyrrolizine-carbonitriles and dicyanoethenylpyrroles. These reactions showcase the versatility of pyrrole-aniline structures in organic synthesis, leading to compounds with potential applications in pharmaceuticals and materials science (Petrova et al., 2015).
Metal Ion Sensing
A study on thienylpyrrole derivatives demonstrates the utility of pyrrole-aniline frameworks in developing fluorescent, metal ion-sensitive monomers. These compounds exhibit significant changes in fluorescence upon interaction with metal ions, suggesting applications in selective sensing and environmental monitoring (Ayranci & Ak, 2016).
Mecanismo De Acción
Target of Action
Similar compounds have been shown to exhibit action againstDHFR and enoyl ACP reductase enzymes , which play crucial roles in cellular metabolism and bacterial fatty acid synthesis, respectively.
Mode of Action
It’s suggested that the compound might interact with its targets throughhydrogen bonding interactions
Biochemical Pathways
Given its potential targets, it may impact pathways related tocellular metabolism and bacterial fatty acid synthesis . The downstream effects of these interactions would depend on the specific cellular context and require further investigation.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,5-Dichloro-4-(1H-Pyrrol-1-Yl)Aniline is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics.
Result of Action
Compounds with similar structures have shownantibacterial and antitubercular properties , suggesting that 2,5-Dichloro-4-(1H-Pyrrol-1-Yl)Aniline might have similar effects.
Propiedades
IUPAC Name |
2,5-dichloro-4-pyrrol-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2/c11-7-6-10(8(12)5-9(7)13)14-3-1-2-4-14/h1-6H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAHFPXQFRBNRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=C(C(=C2)Cl)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379192 | |
| Record name | 2,5-Dichloro-4-(1H-Pyrrol-1-Yl)Aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichloro-4-(1H-Pyrrol-1-Yl)Aniline | |
CAS RN |
175135-55-4 | |
| Record name | 2,5-Dichloro-4-(1H-pyrrol-1-yl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dichloro-4-(1H-Pyrrol-1-Yl)Aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R,3S)-4-oxo-3-propan-2-ylazetidin-2-yl] formate](/img/structure/B68274.png)

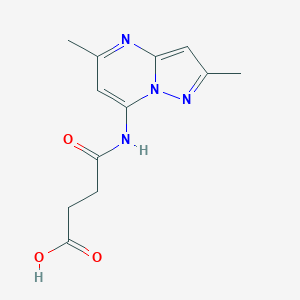
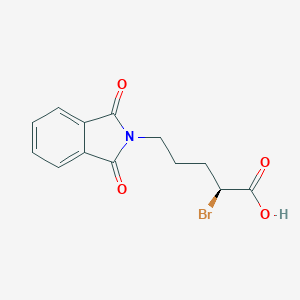
![Ethanone, 1-(3-methylenebicyclo[2.2.1]hept-5-en-2-yl)-(9CI)](/img/structure/B68283.png)
![(1R,2S,4S,8R,9S,12S)-16-(methoxymethoxy)-9-methyl-5,7-dioxa-6lambda6-thiapentacyclo[10.8.0.02,9.04,8.013,18]icosa-13(18),14,16-triene 6,6-dioxide](/img/structure/B68284.png)
![4-fluoro-7-methyl-1H-benzo[d]imidazole](/img/structure/B68285.png)

